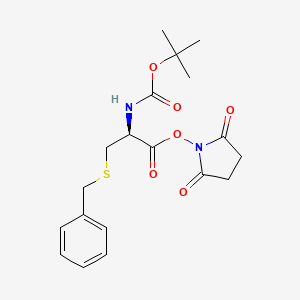
(S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester: is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide assembly. This compound is particularly valuable in solid-phase peptide synthesis, where it ensures the selective formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester typically involves the reaction of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors enhances efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester primarily undergoes substitution reactions. The ester group reacts with nucleophiles, such as amines, to form amide bonds. This reaction is crucial in peptide synthesis, where the ester facilitates the coupling of amino acids .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dichloromethane.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Major Products: The primary product of the reaction between N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester and an amine is a peptide bond, resulting in the formation of a dipeptide or a longer peptide chain .
Applications De Recherche Scientifique
Chemistry: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is extensively used in the synthesis of complex peptides and proteins. It enables the selective protection and deprotection of cysteine residues, facilitating the assembly of peptides with multiple disulfide bonds .
Biology: In biological research, this compound is employed in the synthesis of peptide-based probes and inhibitors. These molecules are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is used in the development of peptide-based therapeutics. It aids in the synthesis of peptide drugs with improved stability and bioavailability .
Industry: In the pharmaceutical and biotechnology industries, this compound is utilized in the large-scale production of peptide drugs and diagnostic agents. Its role in solid-phase peptide synthesis ensures high yield and purity of the final products .
Mécanisme D'action
The mechanism of action of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the ester and an amine. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of cysteine, preventing unwanted side reactions during the synthesis process .
Comparaison Avec Des Composés Similaires
- N-tert-Butoxycarbonyl-L-cysteine N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-S-methyl-L-cysteine N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-S-phenyl-L-cysteine N-hydroxysuccinimide ester
Comparison: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is unique due to the presence of the benzyl group, which provides additional stability to the thiol group of cysteine. This stability is crucial in preventing premature deprotection and ensuring the selective formation of disulfide bonds in peptides. Compared to other similar compounds, the benzyl group offers enhanced protection and reactivity, making it a preferred choice in peptide synthesis .
Propriétés
Formule moléculaire |
C19H24N2O6S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |
Clé InChI |
TVSSLLYGMLXNIC-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






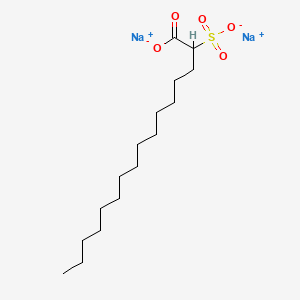
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
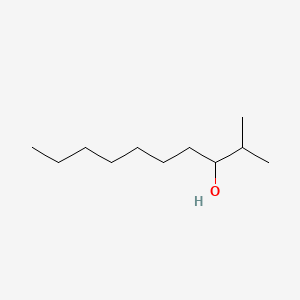

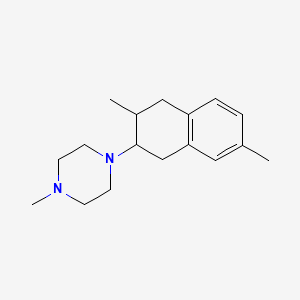
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
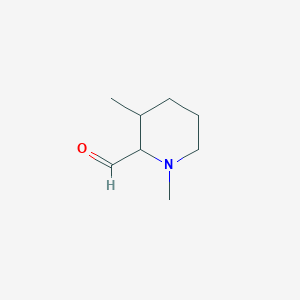
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
